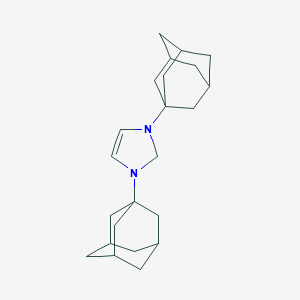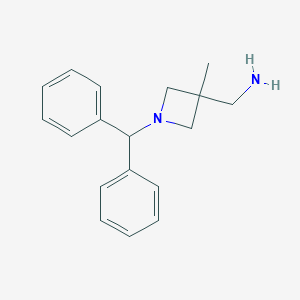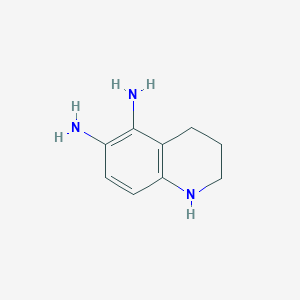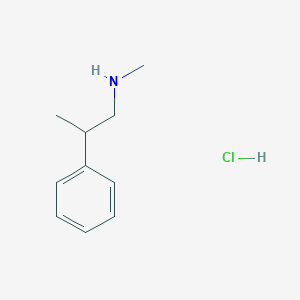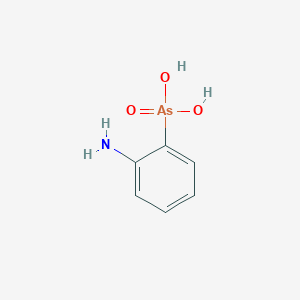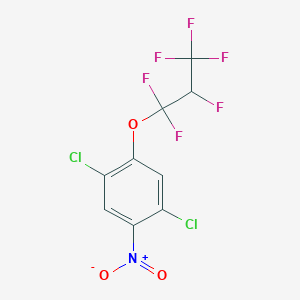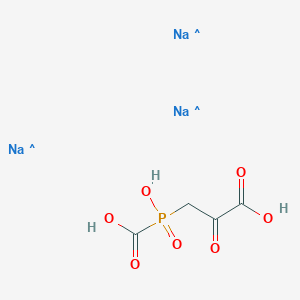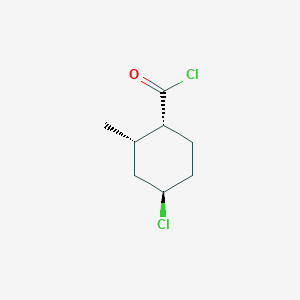![molecular formula C48H90O15 B134888 [3-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(14-methylpentadecanoyloxy)propyl] 14-methylhexadecanoate CAS No. 156957-28-7](/img/structure/B134888.png)
[3-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(14-methylpentadecanoyloxy)propyl] 14-methylhexadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(14-methylpentadecanoyloxy)propyl] 14-methylhexadecanoate is a glycolipid compound that has garnered attention due to its unique structural and functional properties It is composed of a glycerol backbone linked to two fatty acid chains and two sugar moieties
准备方法
Synthetic Routes and Reaction Conditions
[3-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(14-methylpentadecanoyloxy)propyl] 14-methylhexadecanoate can be synthesized through the esterification of glycerol with fatty acids. One method involves using a solvent-free system where glycerol reacts with a mixture of fatty acids, catalyzed by lipase enzymes such as Lipozyme 435 . The reaction typically occurs at a temperature of 60°C with a specific enzyme load and glycerol-to-fatty acid molar ratio. The final product is obtained through molecular distillation.
Industrial Production Methods
Industrial production of this compound often involves large-scale enzymatic processes. These processes utilize bioreactors to facilitate the esterification reaction under controlled conditions. The use of immobilized enzymes allows for repeated use and high efficiency in producing the compound with high purity.
化学反应分析
Types of Reactions
[3-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(14-methylpentadecanoyloxy)propyl] 14-methylhexadecanoate undergoes various chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized, leading to the formation of peroxides and other oxidative products.
Reduction: The compound can be reduced to modify the fatty acid chains or the sugar moieties.
Substitution: The hydroxyl groups on the glycerol backbone can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the glycolipid structure.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield modified glycolipids with altered fatty acid chains.
科学研究应用
[3-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(14-methylpentadecanoyloxy)propyl] 14-methylhexadecanoate has a wide range of scientific research applications:
作用机制
The mechanism of action of [3-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(14-methylpentadecanoyloxy)propyl] 14-methylhexadecanoate involves its interaction with cellular membranes and signaling pathways. The compound can activate protein kinase C (PKC) and protein kinase D (PKD) isoforms, which play crucial roles in regulating glucose and lipid metabolism . Additionally, it can modulate immune responses by influencing diacylglycerol kinase activity, thereby affecting the levels of diacylglycerol and phosphatidic acid in cells .
相似化合物的比较
[3-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(14-methylpentadecanoyloxy)propyl] 14-methylhexadecanoate can be compared with other glycolipids such as monoglycosyl diacylglycerol and glucopyranosyl diacylglycerol. These compounds share similar structural features but differ in the number and type of sugar moieties attached to the glycerol backbone . This compound is unique due to its specific fatty acid composition and the presence of two sugar units, which confer distinct biological activities and applications.
List of Similar Compounds
- Monoglycosyl diacylglycerol
- Glucopyranosyl diacylglycerol
- Galactoglucopyranosyldiacylglycerol
This compound stands out due to its specific structural attributes and the resulting functional properties that make it valuable in various scientific and industrial applications.
属性
CAS 编号 |
156957-28-7 |
|---|---|
分子式 |
C48H90O15 |
分子量 |
907.2 g/mol |
IUPAC 名称 |
[3-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(14-methylpentadecanoyloxy)propyl] 14-methylhexadecanoate |
InChI |
InChI=1S/C48H90O15/c1-5-35(4)27-23-19-15-11-7-9-12-16-20-24-28-39(51)58-32-36(60-40(52)29-25-21-17-13-8-6-10-14-18-22-26-34(2)3)33-59-47-45(57)46(42(54)38(31-50)61-47)63-48-44(56)43(55)41(53)37(30-49)62-48/h34-38,41-50,53-57H,5-33H2,1-4H3/t35?,36?,37-,38-,41-,42-,43+,44-,45+,46+,47+,48-/m1/s1 |
InChI 键 |
HDFSOYPNMIVZMT-WKKKTHSJSA-N |
SMILES |
CCC(C)CCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)OC(=O)CCCCCCCCCCCCC(C)C |
手性 SMILES |
CCC(C)CCCCCCCCCCCCC(=O)OCC(CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)OC(=O)CCCCCCCCCCCCC(C)C |
规范 SMILES |
CCC(C)CCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)OC(=O)CCCCCCCCCCCCC(C)C |
同义词 |
1-(14-methylpalmitoyl)-2-(14-methylpentadecanoyl)-3-O-(alpha-D-glucopyranosyl-(1-3)-O-alpha-D-mannopyranosyl)glycerol BF-7 diglycosyl diacylglycerol diglycosyl diacylglycerol BF-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde](/img/structure/B134805.png)
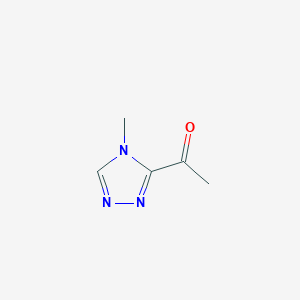
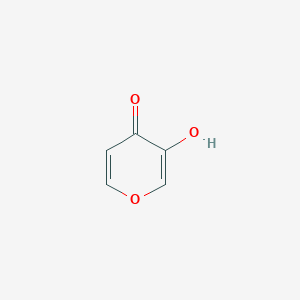
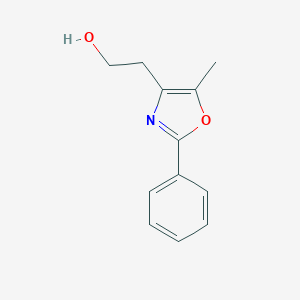
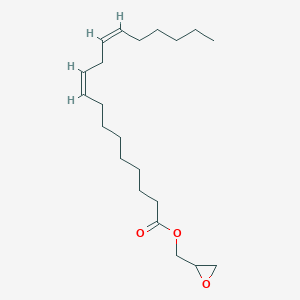
![4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B134813.png)
